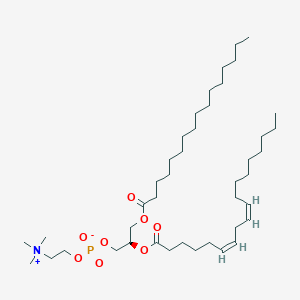
2,6-Dihidroxibenzoato de metilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El metil 2,6-dihidroxi benzoato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Se ha explorado por sus posibles efectos terapéuticos, como actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción del metil 2,6-dihidroxi benzoato implica su interacción con diversos objetivos y vías moleculares. Los grupos hidroxilo pueden formar enlaces de hidrógeno con moléculas biológicas, influyendo en su estructura y función. Además, el compuesto puede sufrir reacciones redox, afectando los niveles de estrés oxidativo celular .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El metil 2,6-dihidroxi benzoato puede sintetizarse a partir del ácido 2,6-dihidroxi benzoico. La ruta sintética típica implica esterificación, donde el ácido 2,6-dihidroxi benzoico reacciona con metanol en presencia de un catalizador ácido como ácido sulfúrico o ácido clorhídrico . La reacción se lleva a cabo generalmente bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster.
Métodos de producción industrial
En entornos industriales, la producción de metil 2,6-dihidroxi benzoato sigue principios similares pero a mayor escala. El proceso implica esterificación continua en un reactor, seguido de etapas de purificación como destilación y cristalización para obtener el producto puro .
Análisis De Reacciones Químicas
Tipos de reacciones
El metil 2,6-dihidroxi benzoato experimenta diversas reacciones químicas, entre las que se incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar quinonas.
Reducción: El grupo éster puede reducirse a un alcohol.
Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Alcoholes y otros derivados reducidos.
Sustitución: Derivados alquilados o acilatos.
Comparación Con Compuestos Similares
Compuestos similares
Metil 2,5-dihidroxi benzoato: Estructura similar pero con grupos hidroxilo en las posiciones 2 y 5.
Metil 3,4-dihidroxi benzoato: Grupos hidroxilo en las posiciones 3 y 4.
Metil 2,3-dihidroxi benzoato: Grupos hidroxilo en las posiciones 2 y 3
Singularidad
El metil 2,6-dihidroxi benzoato es único debido a la posición específica de sus grupos hidroxilo, lo que influye en su reactividad química y actividad biológica. La configuración 2,6-dihidroxi permite interacciones y reacciones específicas que son distintas de otros isómeros .
Propiedades
IUPAC Name |
methyl 2,6-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQZCKUNZVMBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334174 | |
| Record name | Methyl 2,6-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-45-0 | |
| Record name | Benzoic acid, 2,6-dihydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,6-dihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain Methyl 2,6-dihydroxybenzoate?
A1: Methyl 2,6-dihydroxybenzoate can be synthesized through several routes. One approach uses 2,6-dihydroxybenzoic acid as the starting material, reacting it with absolute methanol in the presence of a strong acid catalyst like sulfuric acid or BF3·Et2O []. Another method involves the thermal condensation of methyl 2,6-dihydroxybenzoate with various phenolic compounds like hydroquinone, catechol, and pyrogallol, yielding naturally occurring xanthones [].
Q2: Can you describe the crystal structure of Methyl 2,6-dihydroxybenzoate?
A2: In the crystal structure of Methyl 2,6-dihydroxybenzoate, the nitro group lies almost in the same plane as the benzene ring to which it's attached, indicating conjugation with the ring's π-electron system []. The methoxy group of the ester functionality adopts a cis configuration concerning the adjacent nitrohydroxyl group. The crystal lattice is stabilized by both intramolecular and intermolecular hydrogen bonds. Specifically, the ortho-nitrohydroxyl group forms an intramolecular hydrogen bond with the nitro group, and the para-nitrohydroxyl group forms an intramolecular hydrogen bond with the ester carbonyl group. Intermolecular hydrogen bonding also occurs between the ortho-nitrohydroxyl of one molecule and the oxygen atom of the para-nitrohydroxyl group of another [].
Q3: Has Methyl 2,6-dihydroxybenzoate been used in the synthesis of other compounds?
A3: Yes, Methyl 2,6-dihydroxybenzoate serves as a valuable building block in organic synthesis. For instance, it is used as a starting material in the synthesis of lunularic acid, a natural polyketide, through a six-step process that involves a key hydroboration/palladium-catalyzed cross-coupling reaction []. Additionally, it acts as a precursor in the multi-step synthesis of Bispyribac-sodium, a herbicide, where it is first converted to Methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate and subsequently to 2,6-bis(4,6-dimeth-oxypyrimidin-2-yloxy)benzoic acid [].
Q4: Are there any studies on the fluorescence properties of Methyl 2,6-dihydroxybenzoate?
A4: While the provided abstracts don't offer detailed insights into specific fluorescence properties, one study mentions "Multiple fluorescences" concerning Methyl 2,6-dihydroxybenzoate and methyl salicylate []. This suggests the compound might exhibit interesting fluorescence behavior warranting further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














